2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenylacetamide involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of hydrazine hydrate and ethanol.
Introduction of the Thio Group: The thio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrazine core.
Attachment of the Phenylacetamide Group: The final step involves the acylation of the intermediate compound with phenylacetyl chloride in the presence of a base like triethylamine.
Chemical Reactions Analysis
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is used in biological studies to investigate its effects on cell cycle progression and apoptosis induction.
Pharmaceutical Development: Due to its biological activities, this compound is being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. It acts as an inhibitor of CDK2/cyclin A2, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby blocking the phosphorylation of downstream targets .
Comparison with Similar Compounds
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenylacetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Triazolo[1,5-a]pyridine Derivatives: These compounds are known for their biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
The uniqueness of this compound lies in its specific structural features and its potent dual activity against cancer cell lines and CDK2 inhibition.
Properties
Molecular Formula |
C22H18N6O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H18N6O2S/c1-30-17-9-7-15(8-10-17)18-13-19-21-24-25-22(27(21)11-12-28(19)26-18)31-14-20(29)23-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,29) |
InChI Key |
UANFRKMSJIFBPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5)C3=C2 |
Origin of Product |
United States |
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